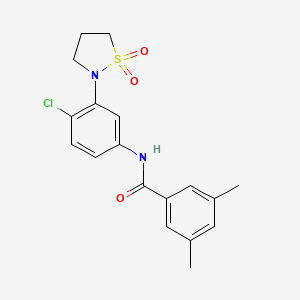

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group and 3,5-dimethyl substituents. The chloro and dimethyl groups likely influence steric and electronic interactions with biological targets.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-12-8-13(2)10-14(9-12)18(22)20-15-4-5-16(19)17(11-15)21-6-3-7-25(21,23)24/h4-5,8-11H,3,6-7H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIZFGLTCKQMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide typically involves multiple steps:

Formation of the Isothiazolidinyl Intermediate: The initial step involves the synthesis of the 1,1-dioxidoisothiazolidin-2-yl group. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

Aromatic Substitution: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-chloro-3-nitrobenzoyl chloride to introduce the chloro and nitro groups onto the aromatic ring.

Reduction and Amidation: The nitro group is reduced to an amine, which is subsequently acylated with 3,5-dimethylbenzoic acid to form the final benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Reactors: These reactors ensure efficient mixing and precise control over reaction conditions, enhancing yield and purity.

Advanced Catalysts: The use of optimized catalysts can improve reaction efficiency and selectivity.

Purification Techniques: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dioxidoisothiazolidinyl moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural distinctions from analogs lie in its sulfone-containing isothiazolidinyl group and benzamide backbone . Below is a comparative analysis with compounds from the provided evidence:

Table 1: Structural Comparison

Key Observations:

- Sulfone vs.

- Benzamide vs.

- Halogenation Patterns : The 4-chloro substituent in the target compound contrasts with the trifluoromethyl and dichloro/fluoro groups in I-24. Halogenation typically enhances binding affinity but may increase toxicity risks .

Physicochemical and Pharmacokinetic Properties (Hypothesized)

- Solubility : The sulfone group likely improves solubility compared to I-6230 and I-6373, which contain lipophilic pyridazine and isoxazole rings . However, I-26’s trifluoromethyl groups may reduce solubility despite its carbamate backbone .

- However, carbamates (e.g., I-26) are generally more enzymatically stable than amides or esters .

- Lipophilicity : The 3,5-dimethyl groups on the benzamide may reduce logP compared to I-26’s trifluoromethyl substituents, balancing membrane permeability and solubility.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a synthetic compound belonging to the class of thiazolidine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3S, with a molecular weight of approximately 393.85 g/mol. The compound features:

- Chloro-substituted phenyl group

- Dioxidoisothiazolidin ring

- Dimethylbenzamide moiety

These components play crucial roles in the compound's reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction profile suggests potential applications in therapeutic contexts, particularly in inhibiting certain signaling pathways.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, suggesting that this derivative may also exhibit activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Antimicrobial | Inhibits growth of specific bacterial strains |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.